molecular formula C5H11NO2 B3017746 O-(oxan-4-yl)hydroxylamine CAS No. 252873-77-1

O-(oxan-4-yl)hydroxylamine

Cat. No.: B3017746
CAS No.: 252873-77-1
M. Wt: 117.148
InChI Key: WHHZGOZBHJCFLJ-UHFFFAOYSA-N
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Description

O-(oxan-4-yl)hydroxylamine is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.148. The purity is usually 95%.
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Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Hydroxylamines, in general, are known to interact with various biological targets, including enzymes and receptors . The specific target would depend on the structure of the hydroxylamine and the biological system in which it is introduced.

Mode of Action

O-(oxan-4-yl)hydroxylamine, like other hydroxylamines, can act as a nucleophile . In this role, it can react with electrophilic species, such as carbonyl compounds, to form oximes . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

The formation of oximes from the reaction of hydroxylamines with carbonyl compounds is a well-known process . This reaction can influence various biochemical pathways, particularly those involving carbonyl-containing compounds.

Pharmacokinetics

Given its molecular weight of 117.15 , it is reasonable to assume that this compound could be absorbed and distributed in the body. Its metabolism and excretion would depend on various factors, including its reactivity and the presence of metabolic enzymes.

Result of Action

The formation of oximes from the reaction of hydroxylamines with carbonyl compounds can have various effects, depending on the specific biological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the nucleophilicity of the hydroxylamine and thus its ability to form oximes . Additionally, coexisting substances can influence the reaction of hydroxylamines with carbonyl compounds .

Properties

IUPAC Name

O-(oxan-4-yl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-8-5-1-3-7-4-2-5/h5H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHZGOZBHJCFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252873-77-1
Record name O-(oxan-4-yl)hydroxylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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